molecular formula C19H20FN3O2S B10880030 3-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole

3-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole

Cat. No.: B10880030
M. Wt: 373.4 g/mol
InChI Key: UILFOLMGZSTOOG-UHFFFAOYSA-N
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Description

3-({4-[(4-Fluorophenyl)sulfonyl]piperazino}methyl)-1H-indole is a complex organic compound that features a combination of indole, piperazine, and sulfonyl functional groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(4-fluorophenyl)sulfonyl]piperazino}methyl)-1H-indole typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step often involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-[(4-fluorophenyl)sulfonyl]piperazine.

    Indole Functionalization: The indole moiety is then functionalized, often through a Mannich reaction, where formaldehyde and the piperazine derivative are reacted with indole to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 3-({4-[(4-fluorophenyl)sulfonyl]piperazino}methyl)-1H-indole is studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in drug discovery and development.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-({4-[(4-fluorophenyl)sulfonyl]piperazino}methyl)-1H-indole involves its interaction with specific molecular targets. The indole moiety can interact with various receptors, while the piperazine and sulfonyl groups can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Fluorophenyl)sulfonyl]piperazine: Shares the piperazine and sulfonyl groups but lacks the indole moiety.

    1H-Indole-3-methanol: Contains the indole moiety but lacks the piperazine and sulfonyl groups.

Uniqueness

3-({4-[(4-fluorophenyl)sulfonyl]piperazino}methyl)-1H-indole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H20FN3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

3-[[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C19H20FN3O2S/c20-16-5-7-17(8-6-16)26(24,25)23-11-9-22(10-12-23)14-15-13-21-19-4-2-1-3-18(15)19/h1-8,13,21H,9-12,14H2

InChI Key

UILFOLMGZSTOOG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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